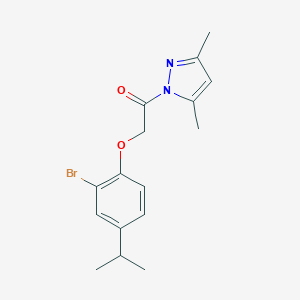![molecular formula C16H11F3N2O4S B319694 methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate](/img/structure/B319694.png)
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with methyl 2-furoate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Amines, thiols; in polar aprotic solvents like DMF or DMSO, often with heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoromethyl group with the nucleophile .
科学研究应用
methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
作用机制
The mechanism of action of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets, leading to modulation of biological pathways and exertion of its effects .
相似化合物的比较
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Another compound with a trifluoromethyl group, used in similar applications in pharmaceuticals and agrochemicals.
4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinethiol: A precursor in the synthesis of methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate, sharing similar structural features.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a furan ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C16H11F3N2O4S |
|---|---|
分子量 |
384.3 g/mol |
IUPAC 名称 |
methyl 5-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H11F3N2O4S/c1-23-14(22)12-5-4-9(25-12)8-26-15-20-10(11-3-2-6-24-11)7-13(21-15)16(17,18)19/h2-7H,8H2,1H3 |
InChI 键 |
NTQXHQHEFXTASD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
规范 SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-1,3-propanediylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B319611.png)
![N,N'-1,3-propanediylbis[2-(2-isopropyl-5-methylphenoxy)acetamide]](/img/structure/B319614.png)

![Ethyl 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B319620.png)
![Ethyl 4-{[(1-bromo-2-naphthyl)oxy]acetyl}-1-piperazinecarboxylate](/img/structure/B319621.png)
![Methyl 4-(aminocarbonyl)-5-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B319623.png)
![diethyl 3-methyl-5-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B319625.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B319626.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B319628.png)
![Methyl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B319630.png)
![ethyl 4-phenyl-2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B319631.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B319632.png)
![N-(2-tert-butylphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319633.png)
![2-{[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]sulfanyl}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B319635.png)
